molecular formula C13H10BrClO B7967807 3-Bromo-3'-chloro-6'-methoxybiphenyl

3-Bromo-3'-chloro-6'-methoxybiphenyl

Cat. No.: B7967807
M. Wt: 297.57 g/mol
InChI Key: SRJKFISYSGVOME-UHFFFAOYSA-N
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Description

3-Bromo-3’-chloro-6’-methoxybiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-chloro-6’-methoxybiphenyl typically involves the bromination and chlorination of methoxybiphenyl. The process begins with the methoxylation of biphenyl, followed by selective bromination and chlorination. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution on the biphenyl ring.

Industrial Production Methods

Industrial production of 3-Bromo-3’-chloro-6’-methoxybiphenyl involves large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-chloro-6’-methoxybiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

3-Bromo-3’-chloro-6’-methoxybiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-6’-methoxybiphenyl involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution, as well as oxidative and reductive transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4’-chloro-6’-methoxybiphenyl
  • 3-Bromo-3’-fluoro-6’-methoxybiphenyl
  • 3-Chloro-3’-bromo-6’-methoxybiphenyl

Uniqueness

3-Bromo-3’-chloro-6’-methoxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and methoxy groups on the biphenyl structure makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-(3-bromophenyl)-4-chloro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c1-16-13-6-5-11(15)8-12(13)9-3-2-4-10(14)7-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJKFISYSGVOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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